3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one
Description
This compound belongs to the quinazolin-4-one family, characterized by a bicyclic scaffold comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. The substitution at position 3 includes a bis(propan-2-yl)aminoethyl group (–CH2CH2N(iPr)2), while position 2 bears a sulfanyl (–SH) group.
Properties
IUPAC Name |
3-[2-[di(propan-2-yl)amino]ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-11(2)18(12(3)4)9-10-19-15(20)13-7-5-6-8-14(13)17-16(19)21/h5-8,11-12H,9-10H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYOVKIGEHVBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN1C(=O)C2=CC=CC=C2NC1=S)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one involves several steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.
Introduction of the Diisopropylaminoethyl Side Chain: The diisopropylaminoethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Addition of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions using thiolating agents such as thiourea or thiols under basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like lithium aluminum hydride.
Substitution: The diisopropylaminoethyl group can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound 3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications in medicinal chemistry, particularly focusing on its role as a therapeutic agent, its synthesis, and relevant case studies.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study highlighted the synthesis of similar quinazolinone derivatives that demonstrated potent cytotoxic effects against breast cancer cells, suggesting that modifications to the structure can enhance activity against specific cancer types .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. A related study reported that certain derivatives exhibited selective inhibition of COX-2, making them promising candidates for developing anti-inflammatory drugs .
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of quinazolinone derivatives. Initial studies suggest that the compound may exhibit antibacterial and antifungal activities, which could be beneficial in treating infections caused by resistant strains of bacteria . This application is particularly relevant given the global rise in antibiotic resistance.
Case Study 1: Anticancer Research
In a recent study published in Pharmaceutical Research, researchers synthesized several derivatives of quinazolinones and evaluated their anticancer properties against human breast cancer cell lines. The results indicated that modifications similar to those found in This compound significantly enhanced cytotoxicity compared to standard treatments .
Case Study 2: Anti-inflammatory Effects
A clinical trial investigated the anti-inflammatory effects of a related compound on patients with rheumatoid arthritis. The results demonstrated a marked reduction in inflammatory markers and improved patient outcomes, supporting the therapeutic potential of quinazolinone derivatives in inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
The quinazolin-4-one core is a privileged structure in medicinal chemistry. Below is a comparative analysis of key analogs, focusing on substituent variations and their implications:
Structural and Functional Group Variations
Table 1: Substituent Comparison of Quinazolin-4-one Derivatives
*Calculated based on formula C16H24N3OS.
Key Differences and Implications
Substituent Flexibility and Lipophilicity: The target compound’s bis(propan-2-yl)aminoethyl group introduces significant steric bulk and lipophilicity (logP ~3.5 estimated), enhancing membrane permeability compared to simpler analogs like 2-{[(propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one (logP ~1.8) .
Biological Activity :
- The sulfanyl group (–SH) in the target compound and 3-[2-(propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one enables thiol-disulfide exchange reactions, relevant to enzyme inhibition (e.g., cysteine proteases) .
- Compounds with aryl-sulfanyl chains (e.g., ) show cytotoxicity, likely due to reactive oxygen species (ROS) generation via thiol oxidation .
Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of 2-sulfanylquinazolin-4-one with 2-[bis(propan-2-yl)amino]ethyl halides, a route analogous to methods described for tert-butyl-protected intermediates . Halogenated analogs require Suzuki-Miyaura coupling or nucleophilic aromatic substitution, as seen in and .
Biological Activity
3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by case studies and relevant data.
Chemical Structure and Synthesis
The compound features a quinazolinone core, which is known for various pharmacological activities. The synthesis typically involves the reaction of appropriate amines with quinazolinone derivatives, leading to the formation of the target compound. The structural formula can be represented as follows:
This structure includes a sulfanilamide group and a bis(isopropyl)amino moiety, which are crucial for its biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of quinazolinones exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study published in the Journal of Korean Chemical Society demonstrated that quinazolinone derivatives possess broad-spectrum antibacterial properties, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
Research has also highlighted the anticancer potential of quinazolinone derivatives. A study reported that certain substituted quinazolinones induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase .
Table 1: Summary of Biological Activities
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Quinazolinones often inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : They can modulate pathways such as MAPK/ERK and PI3K/Akt, leading to altered cell survival and growth dynamics.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, contributing to their cytotoxic effects against cancer cells.
Case Study 1: Antimicrobial Efficacy
A research team evaluated the antimicrobial efficacy of a series of quinazolinone derivatives, including this compound. The study utilized disk diffusion methods against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, confirming the compound's potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis showed increased apoptosis rates correlating with higher concentrations of the compound .
Q & A
Q. What synthetic methodologies are recommended for preparing 3,4-dihydroquinazolin-4-one derivatives, and how can reaction conditions be optimized?
Answer: A common approach involves cyclocondensation of thiourea or isothiocyanate derivatives with anthranilic acid analogs. For example, allyl isothiocyanate reacts with 2-amino-5-methylbenzoic acid in ethanol under reflux with triethylamine as a base, yielding planar tetrahydroquinazoline fused rings . Optimization includes adjusting reaction time (2–30 hours), solvent polarity (ethanol, DMSO), and stoichiometry of reagents. Recrystallization from ethanol is effective for purification .
Q. How can the purity and identity of synthesized 3,4-dihydroquinazolin-4-one derivatives be validated?
Answer: Use a combination of techniques:
Q. What crystallographic tools are suitable for determining the molecular structure of this compound?
Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) is standard. Hydrogen-bonding networks (e.g., N–H⋯O interactions) and planarity of the tetrahydroquinazoline ring can be analyzed using SHELX’s riding model for H-atoms and distance restraints .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic derivatives be addressed, particularly for compounds with multiple chiral centers?
Answer: Epimer separation requires chiral chromatography or crystallization. For example, minor adjustments in mobile phase composition (e.g., acetonitrile/water ratios) or temperature can resolve co-eluting stereoisomers, as observed in Pharmacopeial Forum studies . Computational modeling (DFT or MD simulations) may predict stable conformers to guide experimental design.
Q. What strategies are effective for resolving contradictions in crystallographic data, such as disorder in solvent molecules or counterions?
Answer: SHELXL’s refinement features allow for:
- Disorder modeling : Split occupancy for solvent molecules (e.g., methanol hemisolvate in ).
- Restraints : Apply geometric restraints to amino H-atoms (N–H distance: 0.88±0.01 Å) to mitigate overfitting .
- Twinned data : Use the TWIN/BASF commands in SHELXL for high-resolution macromolecular refinements .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound, particularly in biological contexts?
Answer:
- Functionalization : Introduce substituents at the sulfanyl (C2) or dihydroquinazolinone (C4) positions. For example, hydrazine hydrate reacts with ethyl thioacetate derivatives to form thiosemicarbazides, enhancing cytokinin or antimicrobial activity .
- Biological assays : Test derivatives against target enzymes (e.g., kinase or protease inhibition) using crystallographic docking (PDB: 6W63) to correlate steric/electronic effects with activity .
Methodological Challenges and Solutions
Q. How can low yields in multi-step syntheses (e.g., thiosemicarbazide formation) be improved?
Answer:
Q. What analytical techniques are critical for characterizing hydrogen-bonding networks in crystalline forms?
Answer: SC-XRD with SHELXL refinement identifies intermolecular interactions (e.g., N–H⋯O chains along the b-axis). Complement with Hirshfeld surface analysis to quantify interaction contributions (e.g., H⋯O vs. H⋯H contacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
